![molecular formula C13H12F3NO2 B2873299 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1968119-40-5](/img/structure/B2873299.png)
5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is a compound that combines the structural features of indole and oxane with a trifluoromethyl group. Indole derivatives are known for their wide range of biological activities and applications in pharmaceuticals, while the trifluoromethyl group is often used to enhance the stability, lipophilicity, and bioavailability of compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of environmentally friendly and cost-effective reagents like CF3SO2Na suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution can result in a wide range of derivatives .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
5-Bromoindole: Contains a bromine atom, offering different reactivity and properties.
5-Methylindole: Features a methyl group, affecting its biological activity and chemical behavior.
Uniqueness
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its stability, lipophilicity, and potential biological activities compared to similar compounds .
Propiedades
IUPAC Name |
5-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)8-1-2-10-9(7-8)12(11(18)17-10)3-5-19-6-4-12/h1-2,7H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNDRDKULDQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
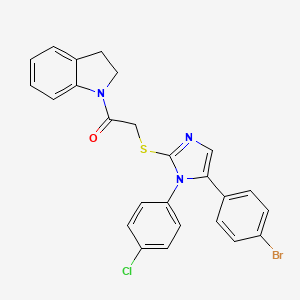
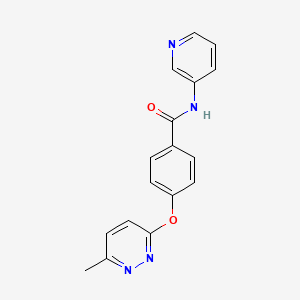

![Ethyl 3-chloro-6-fluorosulfonyl-1-methylpyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2873221.png)
![1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2873222.png)
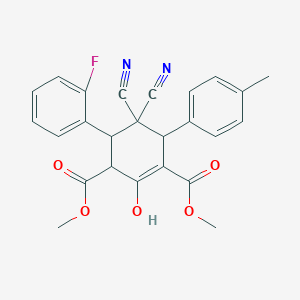
![2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2873224.png)
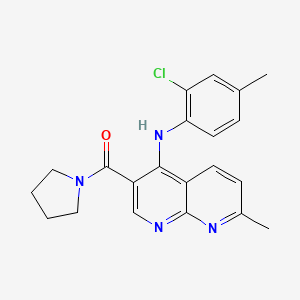
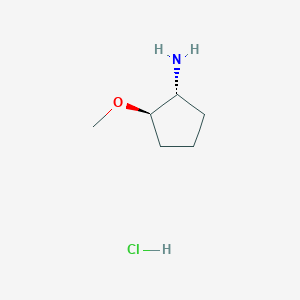

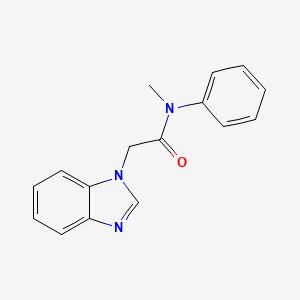

![Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2873234.png)
![2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2873239.png)
